Pemafibrate

Catalog No.
S522773
CAS No.
848259-27-8
M.F
C28H30N2O6
M. Wt
490.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemafibrate

CAS Number

848259-27-8

Product Name

Pemafibrate

IUPAC Name

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1

InChI Key

ZHKNLJLMDFQVHJ-RUZDIDTESA-N

SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Solubility

Soluble in DMSO

Synonyms

(R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid, K 13675, K-13675, K-13675-d11, K-13675-d7, K13675, pemafibrate

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Description

The exact mass of the compound Pemafibrate is 490.2104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pemafibrate is a synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist []. Developed and marketed by Kowa Pharmaceuticals, it was approved for use in Japan in July 2017 [].

PPARα agonists are a class of drugs known to regulate lipid metabolism. Pemafibrate's significance lies in its potential to address dyslipidemia, a condition characterized by abnormal levels of fats in the blood, particularly high triglycerides [].


Molecular Structure Analysis

Pemafibrate has the chemical formula C20H22F2O5. Its structure features a central phenoxymethyl group flanked by two fluorines and a carboxylic acid group on one side, and a branched hydrocarbon chain on the other side []. This structure plays a crucial role in its interaction with PPARα receptors [].


Chemical Reactions Analysis

The detailed synthesis of Pemafibrate is proprietary information not publicly available. However, research suggests a multi-step process involving the condensation of various precursors [].

Pemafibrate primarily undergoes metabolism in the liver and is excreted through bile [].


Physical And Chemical Properties Analysis

  • Melting Point: 101-103 °C []
  • Boiling Point: Not available (likely decomposes before boiling)
  • Solubility: Slightly soluble in water, soluble in organic solvents []
  • Stability: Stable under normal storage conditions []

Pemafibrate's primary mechanism of action involves its activation of PPARα, a nuclear receptor protein []. PPARα regulates genes involved in fatty acid breakdown and cholesterol metabolism. By activating PPARα, Pemafibrate is believed to increase the breakdown of triglycerides and decrease their production in the liver, ultimately lowering blood triglyceride levels [, ].

Clinical trials have shown Pemafibrate to be generally well-tolerated, with side effects like nausea, abdominal pain, and increased liver enzymes reported in some cases []. Pemafibrate may interact with other medications, so it's crucial to consult a healthcare professional before use [].

Current Research

A large-scale clinical trial called PROMINENT is currently investigating the efficacy of Pemafibrate in reducing cardiovascular events among patients with type 2 diabetes and high triglycerides []. The results of this trial will be crucial in determining the broader role of Pemafibrate in clinical practice.

Impact on Blood Lipid Levels:

  • Pemafibrate's primary function is to reduce low-density lipoprotein cholesterol (LDL-C), also known as "bad cholesterol." Studies have shown significant reductions in LDL-C levels compared to placebo ().
  • Additionally, pemafibrate may increase levels of high-density lipoprotein cholesterol (HDL-C), the "good cholesterol," although research suggests this effect might be less pronounced than with other fibrates ().
  • Pemafibrate can also modestly decrease triglycerides, another type of blood fat ().

Potential Mechanisms of Action:

  • Pemafibrate exerts its effects by activating a cellular receptor called Peroxisome proliferator-activated receptor alpha (PPARα). This activation influences various processes involved in fat metabolism, leading to a reduction in LDL-C production and an increase in its clearance from the bloodstream ().

Ongoing Research:

  • Research is ongoing to explore pemafibrate's potential benefits beyond lipid-lowering effects. For instance, some studies are investigating its role in improving insulin sensitivity and glucose metabolism, although current data suggests pemafibrate might not directly influence insulin secretion itself compared to other fibrates ().
  • Additionally, scientists are exploring pemafibrate's potential role in reducing cardiovascular disease risk in patients with dyslipidemia.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.2

Exact Mass

490.2104

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17VGG92R23

Drug Indication

Prevention of cardiovascular events in patients with elevated triglycerides levels, Treatment of hypertriglyceridaemia

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Other CAS

848259-27-8

Wikipedia

Pemafibrate

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Explore Compound Types